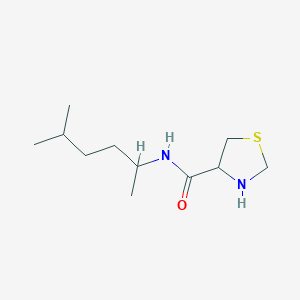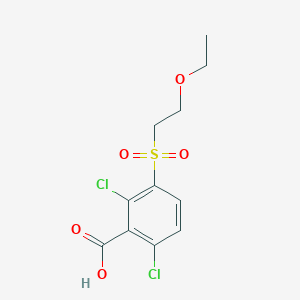
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide
Vue d'ensemble
Description
“N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide” is a complex organic compound. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The “5-methylhexan-2-yl” indicates a branched alkyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecule contains a thiazolidine core, which is a five-membered ring containing two heteroatoms, one of which is sulfur and the other is nitrogen . The “N-(5-methylhexan-2-yl)” part indicates an alkyl chain attached to the nitrogen atom of the thiazolidine ring .Chemical Reactions Analysis
As a thiazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could be reduced to an alcohol, or the amide could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents. As a thiazolidine derivative, it would be expected to have moderate polarity and could potentially form hydrogen bonds .Applications De Recherche Scientifique
-
Bioresolution with Lipase B from Candida antarctica
- Field : Biochemistry .
- Application : The lipase B from Candida antarctica (Novozym 435 ®, CALB) efficiently catalyzed the kinetic resolution of some aliphatic secondary alcohols .
- Method : Kinetic resolution of rac-alcohols was successfully achieved with CALB lipase using simple conditions, vinyl acetate as acylating agent, and hexane as non-polar solvent .
- Results : The lipase showed excellent enantioselectivities in the transesterifications of racemic aliphatic secondary alcohols producing the enantiopure alcohols (>99% ee) and acetates (>99% ee) with good yields .
-
Antiproliferative Agents
- Field : Cancer Research .
- Application : Several synthetic compounds, such as those derived from natural sources, have been identified as anticancer drugs .
- Method : A series of derivatives 3-hydroxy-1,4-benzochinoni were developed through chemical modifications .
- Results : The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-8(2)4-5-9(3)13-11(14)10-6-15-7-12-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQPNCXOMFYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)



![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)

![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)


amine](/img/structure/B1418571.png)